molecular formula C12H12O2S B13297953 5-Cyclopropanecarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-4-one

5-Cyclopropanecarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-4-one

Cat. No.: B13297953
M. Wt: 220.29 g/mol
InChI Key: XZHNHRWFKNAEHT-UHFFFAOYSA-N
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Description

5-Cyclopropanecarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-4-one is a chemical compound with the molecular formula C12H12O2S It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropanecarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropanecarbonyl chloride with 4,5,6,7-tetrahydro-1-benzothiophen-4-one in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropanecarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropanecarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Various nucleophiles, organic solvents like dichloromethane or tetrahydrofuran.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Compounds with different functional groups replacing the cyclopropanecarbonyl group.

Scientific Research Applications

5-Cyclopropanecarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development. Its derivatives may exhibit pharmacological activities.

    Industry: Utilized in the development of new materials and chemical products. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Cyclopropanecarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer studies, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydro-1-benzothiophen-4-one: A structurally similar compound without the cyclopropanecarbonyl group.

    5-Cyclopropanecarbonyl-4,5,6,7-tetrahydro-1-benzofuran-4-one: A similar compound where the sulfur atom is replaced by oxygen.

Uniqueness

5-Cyclopropanecarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-4-one is unique due to the presence of both the cyclopropanecarbonyl group and the benzothiophene core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H12O2S

Molecular Weight

220.29 g/mol

IUPAC Name

5-(cyclopropanecarbonyl)-6,7-dihydro-5H-1-benzothiophen-4-one

InChI

InChI=1S/C12H12O2S/c13-11(7-1-2-7)9-3-4-10-8(12(9)14)5-6-15-10/h5-7,9H,1-4H2

InChI Key

XZHNHRWFKNAEHT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C2CCC3=C(C2=O)C=CS3

Origin of Product

United States

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